
N-(4-Nitrophenyl)acrylamide
Overview
Description
N-(4-Nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the acrylamide moiety. This compound is known for its green crystalline structure and is insoluble in solvents such as water, alcohol, ether, and acetone, but soluble in solvents like N,N-Dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)acrylamide can be synthesized through various methods. One common method involves the reaction of 4-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Investigated for its interactions with nucleic acids and proteins, particularly in the study of enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty polymers and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)acrylamide involves its interaction with various molecular targets. It can form adducts with nucleic acids and proteins, potentially inhibiting their function. The compound’s reactivity is influenced by its ability to undergo charge transfer interactions, which can lead to the formation of chemically bonded adducts .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)acrylamide
- N-(4-Methylphenyl)acrylamide
- N-(4-Methoxyphenyl)acrylamide
Uniqueness
N-(4-Nitrophenyl)acrylamide is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other substituted acrylamides. This uniqueness makes it valuable in specific applications, such as studying enzyme inhibition and developing functional polymers .
Biological Activity
N-(4-Nitrophenyl)acrylamide (4NPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of 4NPA, including its synthesis, characterization, and various studies that highlight its effects on cellular systems.
Synthesis and Characterization
This compound is synthesized through a reaction between 4-nitroaniline and acryloyl chloride in the presence of a base like triethylamine. The process typically involves the following steps:
- Preparation : Acryloyl chloride is added dropwise to a solution of 4-nitroaniline in dried tetrahydrofuran (THF).
- Reaction Conditions : The reaction mixture is stirred at low temperatures and then allowed to reach room temperature for several hours.
- Isolation : The resulting precipitate is filtered, and the solvent is removed under reduced pressure. The product is recrystallized from chloroform.
Characterization techniques such as FT-IR and NMR spectroscopy confirm the structure and purity of the synthesized compound .
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of 4NPA against various cancer cell lines. For instance, research indicated that derivatives of acrylamide compounds exhibit significant cytotoxic effects by inhibiting key cancer-related proteins. The IC50 values obtained for 4NPA derivatives were promising, suggesting potential as anticancer agents.
In one study, novel acrylamide derivatives were synthesized and tested for their cytotoxic efficacy, revealing that some derivatives had IC50 values lower than standard chemotherapeutic agents like Doxorubicin . The interaction with proteins such as EGFR (epidermal growth factor receptor) was particularly noted, with some compounds demonstrating potent inhibitory activity .
The mechanism behind the biological activity of 4NPA appears to involve its reactivity as a Michael acceptor, which allows it to form covalent bonds with nucleophilic sites on proteins. This property has been exploited in designing inhibitors targeting various kinases involved in cancer progression. For example, studies have shown that acrylamide derivatives can effectively inhibit signaling pathways associated with tumor growth by modifying cysteine residues in target proteins .
Case Studies
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of 4NPA to several cancer-related proteins, including BCL-2 and CDK2. These studies suggest that modifications to the 4NPA structure could enhance its efficacy as an anticancer agent .
- Cell Viability Assays : In vitro assays on HeLa cells demonstrated significant cytotoxicity with an IC50 value around 0.07 M for 4NPA after 48 hours of exposure, indicating its potential as a lead compound for further drug development .
- Comparative Analysis : A comparative analysis between 4NPA and established chemotherapeutics revealed that while 4NPA showed activity, it was not as potent as some traditional drugs like Doxorubicin. However, with further structural modifications, its therapeutic potential could be enhanced .
Q & A
Basic Questions
Q. What are the standard synthetic routes for N-(4-nitrophenyl)acrylamide, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-nitroaniline with acryloyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions. Key optimizations include:
- Solvent selection : DMF or dichloromethane (Cl₂CH₂) for improved solubility and reaction efficiency .
- Catalysts : Use of coupling agents like EDCI to activate the carboxylic acid intermediate .
- Purification : Column chromatography with ethyl acetate/petroleum ether mixtures yields high-purity products (confirmed by NMR and MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- ¹H/¹³C NMR : Look for acrylamide proton signals at δ 6.2–6.8 ppm (vinyl protons) and carbonyl (C=O) resonance at ~165–170 ppm. The nitro group (-NO₂) induces deshielding in aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirm C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with theoretical molecular weights (e.g., 193.17 g/mol for the base compound) .
Advanced Research Questions
Q. How does the hybridization state of the amine nitrogen in this compound influence its chemical reactivity and biological activity?
The amine nitrogen in this compound exhibits near-sp³ hybridization, as confirmed by UV and NMR spectroscopy. This hybridization increases electron density on the nitrogen, enhancing hydrogen-bonding interactions with biological targets (e.g., DNA topoisomerases). However, its pKa (~0.9–1.2) is comparable to sp²-hybridized nitroaniline derivatives, suggesting solvent effects (e.g., hydrogen bonding with hydroxylic solvents) may modulate reactivity .
Q. What methodologies are recommended for evaluating the cytotoxicity of this compound derivatives, and how does the SRB assay compare to other methods?
The sulforhodamine B (SRB) assay is widely used due to its sensitivity and scalability in 96-well plates. Key advantages:
- Linearity : Correlates with cell count (1,000–10,000 cells/well) and protein content .
- Stability : Colorimetric endpoints remain stable for long-term analysis .
- Comparison : SRB outperforms Bradford/Lowry assays in signal-to-noise ratio and is less prone to interference from organic solvents compared to fluorescence-based methods .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound derivatives?
- Metabolic Stability : Assess hepatic metabolism using microsomal assays to identify rapid degradation in vivo .
- Solubility Optimization : Derivatives with polar substituents (e.g., hydroxyl or sulfonamide groups) improve bioavailability .
- Dosing Regimens : Adjust frequency based on pharmacokinetic profiles (e.g., compound 29 in showed 69% yield but required dose adjustments for efficacy) .
Q. What strategies are effective in copolymerizing this compound with natural monomers like limonene, and what characterization techniques validate the copolymer structure?
- Synthesis : Free-radical polymerization using AIBN as an initiator in THF at 60–70°C. Monomer reactivity ratios (e.g., limonene vs. NPA) are determined via the Fineman-Ross method .
- Characterization :
- TGA/DSC : Evaluate thermal stability and glass transition temperatures (Tg) .
- ¹H NMR : Monitor vinyl proton disappearance to confirm polymerization .
- GPC : Determine molecular weight distribution (Đ < 1.5 indicates controlled polymerization) .
Properties
IUPAC Name |
N-(4-nitrophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKBOJXPCXEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228304 | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-38-3 | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7766-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-nitrophenyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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